3-fluorocyclohexa-3,5-diene-1,2-diol
Description
3-Fluorocyclohexa-3,5-diene-1,2-diol is a fluorinated derivative of the cyclohexadienediol family, characterized by a fluorine substituent at the 3-position of the aromatic ring. These compounds are critical intermediates in microbial degradation pathways, organic synthesis, and pharmaceutical applications . The fluorine atom, being highly electronegative and small in size, likely influences reactivity, metabolic stability, and stereochemical outcomes compared to other substituents.
Properties
IUPAC Name |
3-fluorocyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCDWTRUIYAHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination of Catechol Derivatives
A primary synthetic route to 3-fluorocyclohexa-3,5-diene-1,2-diol involves the selective electrophilic fluorination of catechol or catechol derivatives. This method introduces the fluorine atom at the 3-position adjacent to the diol moiety.
- Fluorinating Agents: Selectfluor (F-TEDA-BF4) is commonly employed due to its mild and selective fluorination capability.
- Reaction Conditions: The reaction is typically conducted in an inert solvent such as acetonitrile or dichloromethane at controlled temperatures to avoid over-fluorination or degradation.
- Stereochemistry: The cis-(1S,2S) configuration is often targeted to maintain the diol stereochemistry, which is crucial for the compound's biological and chemical properties.
- Industrial Adaptation: Large-scale production may utilize continuous flow reactors to ensure precise control over reaction parameters, improving yield and purity.
This method is supported by preparative examples of fluorinated catechols where electrophilic fluorination yielded the desired 3-fluorocatechol derivatives with high regioselectivity and stereochemical control.
Microbial Oxidation of Fluorinated Aromatic Precursors
Another approach involves biotransformation techniques using specific bacterial strains capable of oxidizing fluorinated aromatic compounds to yield fluorinated cis-dihydrodiols.
- Microorganisms: Strains of Pseudomonas putida have been reported to catalyze the oxidation of substituted toluenes or related fluorinated aromatics to form cis-dihydrodiol intermediates.
- Process: The aromatic substrate undergoes enzymatic dioxygenation, introducing hydroxyl groups in a cis configuration at the 1,2-positions of the ring, while preserving the fluorine substituent at the 3-position.
- Reaction Medium: The biotransformation is carried out in mineral salt media optimized for bacterial growth and enzymatic activity, with controlled pH (~7.0) and temperature (~30°C).
- Yield and Purification: After microbial oxidation, the product is extracted using organic solvents and purified by chromatography.
This biocatalytic route offers a stereoselective and environmentally benign method for preparing 3-fluorocyclohexa-3,5-diene-1,2-diol, although yields may vary depending on the substrate and bacterial strain.
Chemical Substitution and Functional Group Manipulation
Starting from cyclohexa-3,5-diene-1,2-diol or related halogenated derivatives, fluorine can be introduced via nucleophilic substitution or halogen exchange reactions.
- Halogenated Precursors: 3-Chlorocyclohexa-3,5-diene-1,2-diol can be synthesized by chlorination of cyclohexa-3,5-diene-1,2-diol using reagents like thionyl chloride.
- Fluorination Step: The chlorine atom at the 3-position can be substituted by fluorine using nucleophilic fluorinating agents such as potassium fluoride or specialized fluorinating reagents under controlled conditions.
- Reaction Conditions: Typically performed in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures to facilitate substitution.
- Side Reactions: Careful control is necessary to prevent oxidation or rearrangement of the diol moiety.
This route allows for the preparation of 3-fluorocyclohexa-3,5-diene-1,2-diol via a two-step process of halogenation followed by halogen exchange.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents/Agents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Fluorination | Catechol or derivatives | Selectfluor | Mild, inert solvent, controlled temperature | High regio- and stereoselectivity; scalable | Requires careful control to avoid over-fluorination |
| Microbial Oxidation | Fluorinated aromatic compounds | Pseudomonas putida strains | Mineral salt medium, 30°C, pH 7.0 | Environmentally friendly; stereoselective | Dependent on bacterial strain efficiency; longer reaction times |
| Halogenation + Nucleophilic Fluorination | Cyclohexa-3,5-diene-1,2-diol | Thionyl chloride (for chlorination), KF or fluorinating agents (for substitution) | Low temperature chlorination; polar aprotic solvent fluorination | Established chemical steps; accessible reagents | Multi-step; risk of side reactions or oxidation |
| Oxidation/Reduction Functionalization | 3-Fluorocyclohexa-3,5-diene-1,2-diol | KMnO4, CrO3, NaBH4, LiAlH4 | Aqueous/alkaline or alcoholic solvents | Versatile for derivative synthesis | Not direct preparation; modification only |
Research Findings and Notes
- The presence of fluorine at the 3-position significantly affects the electronic properties and reactivity of the cyclohexadiene diol system, influencing regioselectivity and stereochemistry in synthesis.
- Biochemical pathways involving Pseudomonas putida have been exploited to produce fluorinated dihydrodiols, demonstrating the potential of biocatalysis in organofluorine chemistry.
- Continuous flow reactors and automated systems are increasingly used in industrial settings to optimize the fluorination process, ensuring consistent product quality and yield.
- The stereochemistry of the diol (cis-(1S,2S)) is critical for biological activity and further synthetic transformations, thus synthetic routes aim to preserve or control this configuration.
Chemical Reactions Analysis
Types of Reactions
3-fluorocyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into other reduced forms.
Substitution: The fluorine atom or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the diol.
Scientific Research Applications
3-fluorocyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-fluorocyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Microbial Oxidation
- 3-Bromo and 3-chloro derivatives are synthesized via microbial oxidation of bromobenzene and chlorobenzene, respectively, with high enantiomeric purity .
- 3-Trifluoromethyl derivatives show reduced yields (43%) compared to bromo analogs (52%), highlighting steric challenges .
- 3-Fluoro : Hypothetical routes may involve fluorobenzene oxidation, though fluorine’s strong electron-withdrawing nature could complicate enzymatic activation.
Diels-Alder Reactivity
- cis-Cyclohexa-3,5-diene-1,2-diol derivatives exhibit facial selectivity in reactions with N-phenylmaleimide, driven by oxygen substituents .
Metabolic Pathways and Degradation
- 3-Methyl Derivative : Rapidly converted to 3-methylcatechol in Burkholderia fungorum FLU100 via ortho-cleavage, with 50% conversion within 5 minutes .
- 4-Methyl Derivative: Non-productive in degradation, emphasizing the importance of substituent position .
- Fluorine’s Impact : The -F group may slow enzymatic conversion compared to -CH₃ due to electronic effects but enhance stability against spontaneous re-aromatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
